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Compound of Interest

Compound Name: Vescalagin

Cat. No.: B1683822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vescalagin and castalagin, two C-

glycosidic ellagitannin stereoisomers of significant interest in pharmacology and drug

development. It details their unique stereochemistry, comparative physicochemical properties,

diverse biological activities, and the experimental methodologies used for their study.

Introduction and Core Structure
Vescalagin and castalagin are complex hydrolyzable tannins first isolated from oak (Quercus)

and chestnut (Castanea) species.[1][2] They are major constituents of the wood used in barrel

making, influencing the chemical composition and sensory properties of aged beverages like

wine and whiskey.[1][3] Structurally, they belong to a distinct group of C-glycosidic

ellagitannins, characterized by an open-chain glucose core linked via a C-C bond to a

nonahydroxytriphenoyl (NHTP) unit. This core is further acylated by the NHTP unit at the O-2,

O-3, and O-5 positions and by a hexahydroxydiphenoyl (HHDP) group at the O-4 and O-6

positions.[2]

The key structural difference between these two molecules lies in their stereochemistry. They

are C-1 epimers, meaning they differ only in the three-dimensional arrangement at the first

carbon of the glucose core.[1][3] This seemingly minor structural variance leads to significant

differences in their chemical reactivity and biological functions.[4][5]
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Stereochemistry and Structural Elucidation
The complete stereostructure of vescalagin and castalagin has been a subject of revision.

Initial structural elucidations in the 1960s and 70s were later refined.[3] Modern computational

methods, including Density Functional Theory (DFT) calculations of NMR spectra and Time-

Dependent DFT (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra, have

been pivotal in confirming their definitive structures.[3][6]

C-1 Epimerism: Vescalagin possesses the β-configuration at the anomeric C-1 center, while

castalagin has the α-configuration. This is the primary distinction between the two

diastereoisomers.[1][4]

Atropisomerism: The bulky NHTP and HHDP moieties are biphenyl systems that exhibit axial

chirality, a phenomenon known as atropisomerism, due to hindered rotation around the

single bond connecting the aromatic rings.[3][7] Reinvestigations have established that the

triphenoyl (NHTP) moieties in both vescalagin and castalagin exist in the (S,R)

configuration.[3][6]

The diagram below illustrates the epimeric relationship between vescalagin and castalagin.

Stereoisomeric Relationship

C-Glycosidic Ellagitannin
(Open-Chain Glucose Core)

Vescalagin
(β-anomer at C-1)

 Epimerization
at C-1 Castalagin

(α-anomer at C-1)

 Epimerization
at C-1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b1683822?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ol503212v
https://pubs.acs.org/doi/10.1021/ol503212v
https://pubs.acs.org/doi/pdf/10.1021/ol503212v
https://www.benchchem.com/product/b1683822?utm_src=pdf-body
https://en.wikipedia.org/wiki/Castalagin
https://www.researchgate.net/publication/8646778_Conformational_Interpretation_of_Vescalagin_and_Castalagin_Physicochemical_Properties
https://pubs.acs.org/doi/10.1021/ol503212v
https://www.scirp.org/reference/referencespapers?referenceid=2662310
https://www.benchchem.com/product/b1683822?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ol503212v
https://pubs.acs.org/doi/pdf/10.1021/ol503212v
https://www.benchchem.com/product/b1683822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Epimeric relationship of Vescalagin and Castalagin.

Physicochemical Properties
The difference in configuration at the C-1 position significantly influences the molecules' overall

conformation, leading to distinct physicochemical properties. Conformational analysis has

shown that vescalagin is more hydrophilic and more reactive towards electrophilic reagents

than castalagin.[4][5] This higher reactivity is observed in its greater propensity for oxidation

and thermal degradation.[4]

Property Vescalagin Castalagin Reference

Polarity Greater Lesser [4]

Oxidizability in

Solution
Greater Lesser [4][5]

Thermodegradability Greater Lesser [4][5]

Reactivity to

Electrophiles
More Reactive Less Reactive [4]

Hydrophilicity More Hydrophilic Less Hydrophilic [4]

Table 1: Comparative Physicochemical Properties of Vescalagin and Castalagin.

Biological Activities and Mechanisms of Action
Vescalagin and castalagin exhibit a broad spectrum of pharmacological activities. Their distinct

stereochemistry often results in different potency levels for various biological targets.

Enzyme Inhibition
Both isomers are known inhibitors of critical cellular enzymes, making them promising

candidates for cancer chemotherapy.

DNA Topoisomerase II Inhibition: Vescalagin and castalagin are reported to inhibit DNA

topoisomerase II, an enzyme essential for DNA replication and cell division.[3][8] This activity
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is a key mechanism for many established anticancer drugs.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: PARP1 is a crucial enzyme in DNA

repair. Its inhibition is a promising strategy for treating cancers with specific DNA repair

defects (e.g., BRCA mutations). Castalagin, in particular, has been identified as a potent

PARP1 inhibitor, functioning as a dual inhibitor of both PARP1 and DNA topoisomerase II.[8]

[9]

Compound Target Enzyme IC₅₀ / Kᵢ Reference

Vescalagin PARP1 IC₅₀: 2.67 µM [9]

Castalagin PARP1
IC₅₀: 0.86 µM; Kᵢ: 1.64

µM (Mixed Type)
[9]

Table 2: Comparative Enzyme Inhibitory Activities.

Anti-inflammatory Effects
The isomers have demonstrated significant anti-inflammatory properties, primarily through the

modulation of the NF-κB signaling pathway. In human gastric epithelial cells infected with

Helicobacter pylori, both vescalagin and castalagin inhibit the release of the pro-inflammatory

chemokine Interleukin-8 (IL-8).[10][11] This effect is attributed, at least in part, to the

attenuation of NF-κB signaling.[10] Castalagin has also been shown to downregulate genes

involved in other inflammatory pathways like AP-1.[10]
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Figure 2: Inhibition of the NF-κB signaling pathway.

Antibacterial Activity
Vescalagin and castalagin possess potent bactericidal activity, notably against methicillin-

resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).

[12][13] Their mechanism of action appears to involve the disruption of the bacterial cell wall by

modulating the normal assembly of peptidoglycans, leading to cell death.[13][14] They are also

effective at inhibiting the formation of bacterial biofilms and disrupting pre-formed ones.[13]
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Compound Bacterial Strain MIC (µg/mL) Reference

Vescalagin S. aureus (MRSA) 500 - 533 [12]

Castalagin S. aureus (MRSA) 500 - 700 [12]

Vescalagin
S. epidermidis

(MRSE)
Not specified [13]

Castalagin
S. epidermidis

(MRSE)
Not specified [13]

Vescalagin/Castalagin P. aeruginosa Active [13]

Table 3: Minimum Inhibitory Concentrations (MIC) against Selected Bacteria. (Note: Ranges

reflect values from different studies).

Inhibition of Osteoclastogenesis
Castalagin has been shown to inhibit the differentiation of osteoclasts, the cells responsible for

bone resorption.[15] This effect is achieved by blocking a wide range of signaling pathways

stimulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key

regulator of osteoclast formation. Castalagin suppresses the RANKL-induced phosphorylation

of Akt, MAPKs (Erk, JNK, p38), and IκBα, ultimately decreasing the protein levels of NFATc1,

the master transcription factor for osteoclast differentiation.[15][16]
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Figure 3: Castalagin's multi-target inhibition of osteoclast signaling.

Neuroprotective and Antitumor Activities
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Neuroprotection: Both isomers can protect neuronal cells (SH-SY5Y) from death mediated

by toxic amyloid-beta42 (Aβ42) oligomers, which are implicated in Alzheimer's disease.

Vescalagin is reportedly more effective, which is attributed to the spatial orientation of its C-

1 hydroxyl group enhancing its ability to remodel the secondary structure of the toxic

oligomers.[17][18]

Antitumor Activity: Beyond direct enzyme inhibition, castalagin has been shown to exert

antitumor effects and potentiate anti-PD-1 immunotherapy by modulating the gut microbiota.

It acts as a prebiotic, enriching beneficial bacteria such as Ruminococcaceae.[19]

Experimental Protocols
The study of vescalagin and castalagin involves sophisticated extraction, separation, and

analytical techniques.

Isolation and Purification
A general workflow for isolating these compounds is outlined below. The source material can

include leaves of Syzygium samarangense, cork water extracts, or chestnut/oak wood.[9][13]
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General Workflow for Isolation and Analysis

Plant Source
(e.g., Chestnut Wood, Cork)

Aqueous or Hydroalcoholic
Extraction

Filtration & Concentration

Chromatographic Separation
(e.g., Preparative HPLC)

Isolation of Pure
Vescalagin & Castalagin

Structural Analysis & Verification

NMR, Mass Spectrometry, ECD

Click to download full resolution via product page

Figure 4: Experimental workflow for isolation and analysis.
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Protocol Detail: Isolation from Syzygium samarangense[9]

Extraction: Dried and powdered leaves are extracted with a solvent such as methanol.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove impurities. The

active compounds typically remain in the aqueous or ethyl acetate fractions.

Column Chromatography: The enriched fraction is subjected to column chromatography over

a resin like Diaion HP-20, eluting with a stepwise gradient of methanol in water.

Preparative HPLC: Fractions containing the target compounds are further purified using

reversed-phase preparative High-Performance Liquid Chromatography (HPLC) to yield pure

vescalagin and castalagin.

Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

determining the carbon skeleton and the relative stereochemistry.[20][21] Specific coupling

constants, such as between H-1 and H-2, are critical for differentiating the anomeric

configuration (e.g., experimental values of ~2.3 Hz for vescalagin and ~4.6 Hz for

castalagin).[3]

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to

confirm the molecular formula (C₄₁H₂₆O₂₆) and mass (934.63 g/mol ) of the isomers.[9][21]

[22]

Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute

configuration of chiral molecules, particularly the atropisomerism of the biphenyl linkages in

the NHTP and HHDP moieties.[3]

Biological Assays
PARP1 Inhibition Assay: The inhibitory activity is measured using commercially available

colorimetric or chemiluminescent assay kits. The assay typically involves incubating

recombinant human PARP1 enzyme with the test compound, NAD+, and histone-coated
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plates. The amount of poly(ADP-ribosyl)ation (PAR) is then quantified, and IC₅₀ values are

calculated from dose-response curves.[9]

Antibacterial Susceptibility Testing (MIC Determination): The Minimum Inhibitory

Concentration (MIC) is determined using the broth microdilution method according to CLSI

guidelines. Briefly, serial twofold dilutions of the test compounds are prepared in a 96-well

microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum

is added to each well. The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth after incubation (e.g., 24 hours at 37°C).[13]

Cell-Based Inflammation Assay (IL-8 Release): Human gastric epithelial cells (e.g., GES-1)

are cultured and then infected with H. pylori or stimulated with TNF-α in the presence or

absence of vescalagin/castalagin. After an incubation period (e.g., 24 hours), the cell culture

supernatant is collected. The concentration of secreted IL-8 is quantified using a specific

Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

Conclusion and Future Directions
Vescalagin and castalagin are structurally similar yet functionally distinct stereoisomers with

significant therapeutic potential. The C-1 epimeric configuration dictates their conformation,

reactivity, and potency across a range of biological targets, including enzymes involved in

cancer, bacterial cell wall synthesis, and signaling pathways in inflammation and bone

metabolism. Castalagin often emerges as the more potent isomer in enzyme inhibition and

osteoclastogenesis, while vescalagin shows advantages in neuroprotection.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to probe the specific

roles of different hydroxyl groups and the impact of stereochemistry on activity.

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution,

metabolism, and excretion (ADME) profiles of these large polyphenolic molecules to assess

their viability as oral therapeutics.

In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models for

cancer, infectious diseases, inflammatory disorders, and neurodegeneration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29928967/
https://pubmed.ncbi.nlm.nih.gov/33596039/
https://www.benchchem.com/product/b1683822?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36986236/
https://www.benchchem.com/product/b1683822?utm_src=pdf-body
https://www.benchchem.com/product/b1683822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synergistic Effects: Exploring combinations with existing drugs, such as antibiotics or

chemotherapeutics, to enhance efficacy and overcome resistance.

This detailed understanding of vescalagin and castalagin provides a solid foundation for drug

development professionals to harness the therapeutic potential of these complex natural

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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